3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride
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Overview
Description
3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes an amino group, a butanoic acid moiety, and a 2,4-dimethylphenyl group. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the core butanoic acid structure. The phenyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent reduction processes. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine and iron(III) chloride are employed.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Brominated or chlorinated phenyl derivatives
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
4-Amino-3-(2,4-dimethylphenyl)butanoic acid hydrochloride
3-Amino-4-(3,4-dimethylphenyl)butanoic acid hydrochloride
3-Amino-4-(2,6-dimethylphenyl)butanoic acid hydrochloride
Uniqueness: 3-Amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is unique due to its specific arrangement of methyl groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural difference sets it apart from similar compounds and contributes to its distinct properties and applications.
Properties
CAS No. |
2408969-03-7 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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